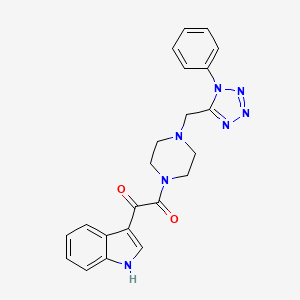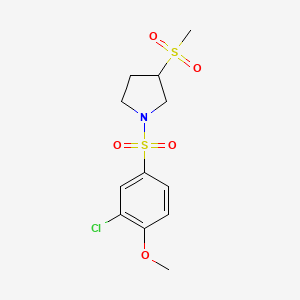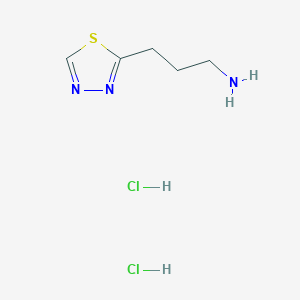
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromopyridinyl group, a pyrrolidinyl group, and a chlorophenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of 3-bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the ether linkage.
Pyrrolidine ring formation: The next step involves the formation of the pyrrolidine ring through a cyclization reaction.
Coupling with 4-chlorophenoxyacetyl chloride: The final step involves the coupling of the intermediate with 4-chlorophenoxyacetyl chloride under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: This compound is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The bromopyridinyl and chlorophenoxy groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone can be compared with other similar compounds, such as:
1-(3-Bromopyridin-2-yl)ethanone: This compound lacks the pyrrolidinyl and chlorophenoxy groups, making it less complex and potentially less active biologically.
2-(4-Chlorophenoxy)ethanone: This compound lacks the bromopyridinyl and pyrrolidinyl groups, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c18-15-2-1-8-20-17(15)24-14-7-9-21(10-14)16(22)11-23-13-5-3-12(19)4-6-13/h1-6,8,14H,7,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXGKTFKYIFIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-difluoro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)
![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)



![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2405052.png)

![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2405056.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2405058.png)
